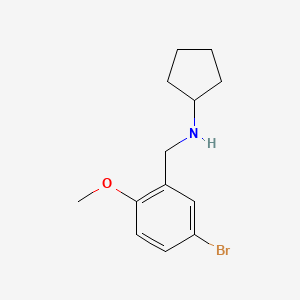
デヒドロヌシフェリン
概要
説明
科学的研究の応用
Dehydronuciferine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying alkaloid chemistry.
Biology: Studied for its effects on biological systems, particularly its acetylcholinesterase inhibitory activity.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases like Alzheimer’s disease.
Industry: Used in the development of pharmaceuticals and as a natural product in various industrial applications
作用機序
Target of Action
Dehydronuciferine primarily targets acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.
Mode of Action
Dehydronuciferine interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The structure–activity relationship analysis suggests that the presence of the alkoxyl group at C1, the hydroxy group at C2 position, and the alkyl substituent at the N atom in Dehydronuciferine are favorable to the acetylcholinesterase inhibition .
Biochemical Pathways
The primary biochemical pathway affected by Dehydronuciferine is the cholinergic pathway . By inhibiting AChE, Dehydronuciferine increases the levels of acetylcholine, a key neurotransmitter in this pathway. This can lead to enhanced cholinergic transmission, affecting various physiological processes such as muscle contraction, heart rate, and memory.
Result of Action
The inhibition of AChE by Dehydronuciferine leads to an increase in acetylcholine levels, which can have various molecular and cellular effects. For instance, it can enhance neurotransmission in cholinergic neurons, potentially affecting cognitive functions . .
生化学分析
Biochemical Properties
Dehydronuciferin plays a significant role in biochemical reactions, primarily through its inhibition of acetylcholinesterase. This enzyme is crucial for the breakdown of acetylcholine, a neurotransmitter involved in muscle activation and other functions. By inhibiting acetylcholinesterase, dehydronuciferin increases the levels of acetylcholine in synaptic clefts, enhancing cholinergic transmission . The interaction between dehydronuciferin and acetylcholinesterase is characterized by a binding affinity with an IC50 value of 25 μg/mL .
Cellular Effects
Dehydronuciferin affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The inhibition of acetylcholinesterase by dehydronuciferin leads to increased acetylcholine levels, which can enhance cholinergic signaling pathways. This modulation can impact processes such as muscle contraction, neuronal communication, and other acetylcholine-dependent functions .
Molecular Mechanism
At the molecular level, dehydronuciferin exerts its effects by binding to the active site of acetylcholinesterase, inhibiting its activity. This binding prevents the breakdown of acetylcholine, resulting in increased acetylcholine levels in the synaptic cleft. The inhibition of acetylcholinesterase by dehydronuciferin is a competitive process, where dehydronuciferin competes with acetylcholine for the active site of the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dehydronuciferin can change over time. The stability and degradation of dehydronuciferin are influenced by factors such as temperature and light exposure. Dehydronuciferin is stable at 4°C when protected from light, but its stability decreases at higher temperatures or when exposed to light . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, where prolonged exposure to dehydronuciferin can lead to sustained inhibition of acetylcholinesterase and prolonged cholinergic signaling .
Dosage Effects in Animal Models
The effects of dehydronuciferin vary with different dosages in animal models. At low doses, dehydronuciferin effectively inhibits acetylcholinesterase without causing significant adverse effects. At high doses, dehydronuciferin can lead to toxic effects, including muscle weakness, respiratory distress, and other symptoms of cholinergic overstimulation . Threshold effects have been observed, where a certain dosage is required to achieve significant acetylcholinesterase inhibition .
Metabolic Pathways
Dehydronuciferin is involved in various metabolic pathways, including isoquinoline alkaloid biosynthesis. It interacts with enzymes such as acetylcholinesterase and other cofactors involved in its metabolism. The presence of dehydronuciferin can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, dehydronuciferin is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. Dehydronuciferin’s distribution is also affected by its solubility and stability in different solvents .
Subcellular Localization
Dehydronuciferin’s subcellular localization is influenced by targeting signals and post-translational modifications. It is primarily localized in the cytoplasm, where it interacts with acetylcholinesterase and other biomolecules. The activity and function of dehydronuciferin are affected by its localization, as it needs to be in proximity to acetylcholinesterase to exert its inhibitory effects .
準備方法
Synthetic Routes and Reaction Conditions
Dehydronuciferine can be synthesized through various chemical reactions, including O-dealkylation, N-dealkylation, and ring aromatization reactions using nuciferine as the raw material . The synthesis involves the use of specific reagents and conditions to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of dehydronuciferin typically involves the extraction of the compound from the leaves of Nelumbo nucifera Gaertn. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
化学反応の分析
Types of Reactions
Dehydronuciferine undergoes several types of chemical reactions, including:
Oxidation: Dehydronuciferine can be oxidized to form various oxidation products.
Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.
Substitution: Dehydronuciferine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of dehydronuciferin include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and reaction times .
Major Products Formed
The major products formed from the reactions of dehydronuciferin include various oxidized, reduced, and substituted derivatives. These products have different chemical and biological properties, making them useful in various applications .
類似化合物との比較
Similar Compounds
Dehydronuciferine is similar to other alkaloids such as nuciferine, n-methylasimilobine, and other aporphine alkaloids. These compounds share structural similarities and exhibit similar biological activities .
Uniqueness
What sets dehydronuciferin apart from similar compounds is its specific acetylcholinesterase inhibitory activity and its unique chemical structure, which includes specific functional groups that contribute to its biological activity .
特性
IUPAC Name |
15,16-dimethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,8,13,15-heptaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-20-9-8-13-11-16(21-2)19(22-3)18-14-7-5-4-6-12(14)10-15(20)17(13)18/h4-7,10-11H,8-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGSWIBJAGBGOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1=CC4=CC=CC=C43)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801183819 | |
| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dehydronuciferine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
7630-74-2 | |
| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7630-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Dihydro-1,2-dimethoxy-6-methyl-4H-dibenzo[de,g]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801183819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dehydronuciferine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y87HRZ3K29 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Dehydronuciferine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
130 - 131 °C | |
| Record name | Dehydronuciferine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033737 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of dehydronuciferin being identified in fermented Shenheling?
A1: Research has shown that fermenting Shenheling with Lactobacillus fermentum significantly alters its metabolic profile []. One notable change is the increased concentration of dehydronuciferin, an alkaloid, after fermentation []. This finding is significant because alkaloids often exhibit biological activities, and their increased presence in fermented Shenheling could contribute to enhanced health benefits.
Q2: How does the study link dehydronuciferin to potential health benefits?
A2: While the study itself does not directly investigate the specific effects of dehydronuciferin, it highlights its increased presence alongside other beneficial metabolites in fermented Shenheling []. The researchers observed a correlation between the increased levels of these metabolites, including dehydronuciferin, and enhanced antioxidant, anti-obesity, hypoglycemic, and antibacterial properties in the fermented product []. This suggests that dehydronuciferin, along with other altered metabolites, may contribute to the observed health benefits of fermented Shenheling.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-methyl-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1581603.png)
![9-Methyl-3,4-dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1581606.png)











